molecular formula C16H25N3O B14779035 2-Amino-1-[3-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one

2-Amino-1-[3-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one

Cat. No.: B14779035
M. Wt: 275.39 g/mol
InChI Key: XFYQWHBVDUWOKS-UHFFFAOYSA-N
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Description

2-Amino-1-[3-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one is an organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-[3-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of a pyrrolidine derivative with a benzyl(methyl)amine derivative under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane or ethanol, and may be catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rate, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC), further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-[3-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

2-Amino-1-[3-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-[3-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-Methyl-1-Pyrrolidin-1-Yl-Butan-1-One: A similar compound with a different substitution pattern on the pyrrolidine ring.

    2-Amino-1,3,4-Oxadiazole Derivatives: Compounds with a different heterocyclic core but similar functional groups.

Uniqueness

2-Amino-1-[3-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one is unique due to its specific substitution pattern and the presence of both amino and benzyl(methyl)amino groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H25N3O

Molecular Weight

275.39 g/mol

IUPAC Name

2-amino-1-[3-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one

InChI

InChI=1S/C16H25N3O/c1-13(17)16(20)19-9-8-15(12-19)11-18(2)10-14-6-4-3-5-7-14/h3-7,13,15H,8-12,17H2,1-2H3

InChI Key

XFYQWHBVDUWOKS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC(C1)CN(C)CC2=CC=CC=C2)N

Origin of Product

United States

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